molecular formula C15H11N3O4 B4863929 (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide

(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Cat. No.: B4863929
M. Wt: 297.26 g/mol
InChI Key: PVYWPHLNWWXVGG-FLIBITNWSA-N
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Description

(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and amides. It features a cyano group, a nitrofuran moiety, and a substituted phenyl ring, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.

    Synthesis of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

    Coupling reactions: The final step involves coupling the nitrofuran and cyano intermediates with the 4-methylphenyl group under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological assays: Potential use in assays to study enzyme interactions or cellular responses.

Medicine

    Drug development: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry

    Material science: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The cyano and nitrofuran groups could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitropyrrole-2-yl)prop-2-enamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the nitrofuran moiety in (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide might confer unique properties, such as enhanced reactivity or specific biological activity, compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-10-2-4-12(5-3-10)17-15(19)11(9-16)8-13-6-7-14(22-13)18(20)21/h2-8H,1H3,(H,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWPHLNWWXVGG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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